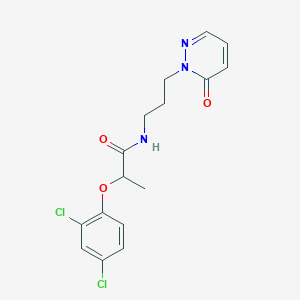

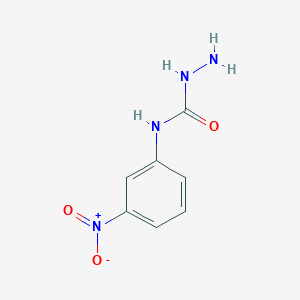

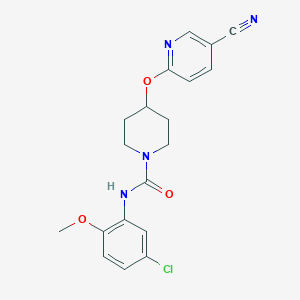

2-(Azidomethyl)-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazole derivatives involves several key strategies, including the use of β-azido disulfides and carboxylic acids in one-pot reactions to achieve thiazoline derivatives with good to excellent yields. For example, Liu et al. (2012) demonstrated a concise and efficient one-pot four-step synthesis of 2,4-disubstituted thiazolines through a cascade of disulfide bond cleavage, thiocarbonylation, Staudinger reduction, and aza-Wittig reaction, leading to the desired thiazolines (Liu, J. Liu, Qi, & Du, 2012).

Molecular Structure Analysis

Structural elucidation of thiazole derivatives is often accomplished through spectroscopic methods, including IR, UV, NMR, and sometimes X-ray crystallography. The molecular structure of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide derivatives reflects their potential for engaging in various chemical reactions and forming structurally complex and biologically active molecules.

Chemical Reactions and Properties

Thiazole derivatives participate in a wide range of chemical reactions, such as the reaction with dicarbonyl compounds to yield triazole derivatives, showcasing their reactivity and versatility. Mamedov et al. (1993) explored the synthesis and reactivity of 2-azido-5-phenyl-4-thiazolecarboxylic acid derivatives, highlighting the azide group's role in facilitating nucleophilic substitution and cyclization reactions to produce triazole derivatives (Mamedov, Valeeva, Antokhina, Doroshkina, Chernova, & Nuretdinov, 1993).

Scientific Research Applications

Antitumor Activity

2-(Azidomethyl)-1,3-thiazole-4-carboxamide derivatives have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines. For instance, one compound was orally active in a K562 xenograft model of chronic myelogenous leukemia (CML), demonstrating complete tumor regressions and low toxicity at multiple dose levels (Lombardo et al., 2004).

Antiviral Activity

Thiazole carboxamides, including this compound derivatives, have shown antiviral activity. Specifically, compounds like 2-D-ribofuranosylthiazole-4-carboxamide and 2-beta-D-ribofuranosylthiazole-5-carboxamide were tested for in vitro activity against various viruses, indicating potential as antiviral agents (Srivastava et al., 1977).

Antifungal and Anti-inflammatory Activities

Thiazole carboxamide derivatives have been studied for their diverse biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. Some derivatives exhibit specific activities against various bacterial and fungal strains (Mhaske et al., 2011).

Synthesis and Stereochemical Research

Research into the synthesis and stereochemical properties of this compound derivatives is extensive. Studies include synthesis from stereoselectively induced condensation and characterizing the stereochemistry using NMR and CD spectra (Jiang et al., 1984).

Inhibitors of Biological Pathways

Thiazole carboxamide derivatives have been explored as inhibitors of various biological pathways. For instance, N-(aryl)-4-(azolylethyl)thiazole-5-carboxamides are potent inhibitors of vascular endothelial growth factor receptor II (VEGFR-2), a key pathway in angiogenesis (Kiselyov et al., 2006).

Solid Phase Synthesis

This compound derivatives have also been synthesized on solid phase, illustrating the versatility in chemical synthesis methods and the potential for large-scale production (Kim et al., 2019).

Mechanism of Action

Target of Action

Azido compounds are known to be highly reactive and can interact with various biological targets .

Mode of Action

Azido compounds are known for their reactivity and potential mutagenicity . They can interact with DNA, leading to an increased risk of cancer .

Biochemical Pathways

The presence of azido groups in a compound can potentially interfere with various biochemical processes due to their high reactivity .

Result of Action

Azido impurities in pharmaceuticals are known to pose a risk of carcinogenicity to humans .

Action Environment

The action, efficacy, and stability of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of azido groups . .

properties

IUPAC Name |

2-(azidomethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-5(11)3-2-12-4(9-3)1-8-10-7/h2H,1H2,(H2,6,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQHURSSBGPCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN=[N+]=[N-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)